3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
3-amino-1-(methoxymethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-5-9-4-2-3-6(8)7(9)10/h2-4H,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOKNTZMQSHYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC=C(C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazole with aldehydes in the presence of a catalyst can yield the desired compound . Another method includes the use of 2-alkynyl benzaldehyde derivatives with alcohols under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and methoxymethyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Synthetic Chemistry Applications
3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one serves as a valuable building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions, such as:
- Oxidation : This process can yield oxo derivatives.
- Reduction : Reduction reactions can produce different reduced forms.
- Substitution : The amino and methoxymethyl groups can participate in substitution reactions with electrophiles and nucleophiles.
These reactions are facilitated by common reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, particularly in metabolic pathways and neurotransmission. Its interactions with specific enzymes suggest potential therapeutic applications in treating neurological disorders and cancer by modulating enzyme activity.
Pharmacological Studies
The compound has been investigated for its pharmacological effects, particularly its anti-inflammatory properties. Studies have shown that it can inhibit certain inflammatory mediators, making it a candidate for developing anti-inflammatory drugs.
Material Science Applications
In material science, this compound has been explored for its role in synthesizing energetic metal-organic frameworks (EMOFs). These materials are of interest due to their high energy density and potential applications in explosives and propellants.
Case Study 1: Neurotransmitter Modulation
A study evaluated the compound's ability to modulate neurotransmitter systems. It was found to inhibit enzymes involved in neurotransmitter degradation, suggesting potential use in treating conditions like depression or anxiety disorders.
| Study Focus | Results |
|---|---|
| Neurotransmitter modulation | Significant inhibition of neurotransmitter-degrading enzymes |
Case Study 2: Anti-Cancer Activity
In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through specific receptor interactions.
| Cancer Type | Effect |
|---|---|
| Breast cancer | Induced apoptosis in cell lines |
Mechanism of Action
The mechanism of action of 3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and methoxymethyl groups play crucial roles in binding to target proteins and enzymes, modulating their activity. The compound can inhibit or activate various biological pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below compares 3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one with four analogous dihydropyridine derivatives:
Detailed Analysis
Pharmacological Potential
While none of the compounds have explicit clinical data in the provided evidence, structural analogs like the aminooxolane derivative (CAS 196100-87-5) are hypothesized to interact with neurotransmitter receptors due to their heterocyclic frameworks . The target compound’s simplicity makes it a versatile precursor for antimetabolite or kinase inhibitor development .
Biological Activity
3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 154.17 g/mol. The compound features a pyridine ring with an amino group and a methoxymethyl group, which enhances its solubility and reactivity in biological contexts .
Research indicates that this compound acts primarily as an enzyme inhibitor . Its interactions with various enzymes are crucial for modulating metabolic pathways and neurotransmission processes. The compound has shown potential in targeting specific enzymes involved in neurological disorders and cancer treatment by altering their activity through reversible inhibition .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on several key enzymes:
- CYP Enzymes : It exhibits significant inhibition of cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. For instance, it has been reported to have an IC50 value of 0.34 µM against CYP3A4, indicating potent activity .
- Neurotransmitter Modulation : The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological conditions such as depression and anxiety by modulating neurotransmission .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inhibiting specific pathways involved in tumor growth. Its structural features allow it to bind effectively to targets associated with cancer cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- Neuroprotective Studies : In vitro studies demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent .
- Antimicrobial Activity : Research indicates that it may have antimicrobial properties, affecting various bacterial strains through enzyme inhibition that disrupts metabolic processes essential for bacterial survival .
- Pharmacokinetics : Studies on the pharmacokinetic profile reveal favorable absorption and distribution characteristics, making it a candidate for further drug development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one | Contains bromine; additional methyl group | Different reactivity patterns due to bromine substitution |
| 3-Amino-5-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one | Similar structure; bromine presence | Potentially enhanced biological activity due to bromine |
| 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile | Pyrazole instead of pyridine | Different reactivity; potential applications in diverse biological contexts |
These comparisons underscore how the specific combination of functional groups in this compound contributes to its distinctive biological activities .
Q & A
Q. What are the recommended synthetic routes for 3-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one, and how can purity be optimized?
The synthesis typically involves multi-step reactions, such as cyclization of substituted pyridine precursors or functionalization via nucleophilic substitution. For example, analogous dihydropyridinone derivatives are synthesized using β-keto esters or cyanocarbamides as starting materials, followed by methoxymethylation and amination . Key steps include:
- Cyclization : Under reflux with catalysts like piperidine or acetic acid.
- Methoxymethylation : Using methoxymethyl chloride in anhydrous conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.
Q. How should structural characterization be performed to confirm the identity of this compound?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H and ¹³C NMR to verify methoxymethyl (-OCH₂CH₃) and amino (-NH₂) groups. For example, the methoxymethyl proton signal typically appears at δ 3.3–3.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 170.1).
- X-ray Crystallography : To resolve the dihydropyridinone ring conformation and hydrogen-bonding patterns .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Thermal Stability : Degradation studies via TGA/DSC show decomposition above 200°C.
- Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation of the dihydropyridinone ring .
- pH Sensitivity : The amino group may protonate in acidic conditions (pH < 4), altering reactivity. Use buffered solutions (pH 6–8) for aqueous experiments .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the dihydropyridinone ring in cross-coupling reactions?
The electron-deficient dihydropyridinone ring facilitates nucleophilic aromatic substitution (SNAr) at the 4- and 6-positions. For example:
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and interaction with biological targets?
- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV), indicating moderate electrophilicity .
- Molecular Docking : Simulate binding to enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina, focusing on hydrogen bonds with the amino group and π-π stacking with the pyridinone ring .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Reproducibility : Validate synthetic protocols across multiple labs using identical reagents (e.g., anhydrous DMF for aminolysis).
- Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous signals, particularly overlapping methoxymethyl and solvent peaks .
- Crystallographic Validation : Compare experimental XRD data with Cambridge Structural Database entries to confirm substituent orientation .
Q. How can the compound’s biological activity be systematically screened against antimicrobial targets?
- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values reported in μg/mL).
- Cytotoxicity Profiling : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
- Metabolite Analysis : LC-MS/MS to identify oxidative degradation products in bacterial lysates .
Q. What role does the methoxymethyl group play in modulating the compound’s adsorption on environmental surfaces?
- Surface Chemistry Studies : Employ quartz crystal microbalance (QCM) to measure adsorption kinetics on silica surfaces. The methoxymethyl group enhances hydrophobicity, increasing adsorption by 30% compared to hydroxyl analogs .
- Environmental Fate Modeling : Use EPI Suite to predict biodegradation half-life (t₁/₂ ≈ 15 days in aerobic soil) .
Methodological Guidelines
- Synthetic Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent ring oxidation.
- Data Validation : Cross-reference spectroscopic results with computational predictions and crystallographic data.
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments (n ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
